N-cyclohexyl-2,5-difluorobenzamide
Description
The exact mass of the compound this compound is 239.11217043 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-cyclohexyl-2,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCWOPPQEMMBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
N-cyclohexyl-2,5-difluorobenzamide belongs to a class of compounds known for their analgesic effects. Research indicates that derivatives of this compound exhibit significant pain-relieving properties, potentially surpassing traditional analgesics like morphine in efficacy while presenting lower dependency risks. The structural modifications involving the cyclohexyl and difluorobenzamide moieties contribute to its enhanced pharmacological profile .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. The compound has shown effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents. The fluorine substituents enhance the compound's lipophilicity and stability, making it a candidate for further exploration in treating infectious diseases .
Biological Research
Inhibitor of Angiogenesis
Recent investigations have highlighted the role of this compound as an inhibitor of angiogenesis. Angiogenesis is a critical process in cancer progression; thus, compounds that can inhibit this process are valuable in cancer therapy. Molecular docking studies suggest that this compound binds effectively to receptors involved in vascular formation, indicating its potential as a therapeutic agent in oncology.
Enzyme Interaction Studies
The compound has been studied for its interactions with specific enzymes and receptors, which could lead to the development of targeted therapies. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound's therapeutic potential .
Industrial Applications
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its unique structure allows it to act as an intermediate in various synthetic pathways, facilitating the development of new materials and chemicals for industrial applications.
Material Science
The compound's properties make it suitable for applications in material science, particularly in developing polymers and other materials with specific functional characteristics. The incorporation of fluorinated groups can enhance material stability and performance under various conditions .
Case Studies
Q & A
Q. How is computational modeling integrated to predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate absorption, CYP450 interactions, and blood-brain barrier penetration.
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor binding modes.
- QSAR : Quantitative structure-activity relationships correlate structural features (e.g., fluorine position) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
